N'-methyl-N'-oxobenzenecarboximidamide

Description

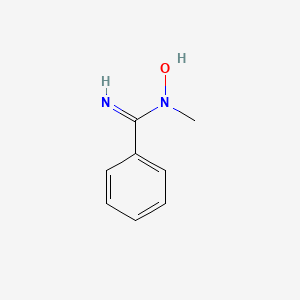

N'-Methyl-N'-oxobenzenecarboximidamide (CAS: 1937205-21-4) is a carboximidamide derivative characterized by a benzene ring substituted with a methyl and oxo group on the N'-position of the carboximidamide moiety. Its molecular formula is C₈H₉N₂O, with a molecular weight of 150.18 g/mol . The compound is cataloged as a building block in organic synthesis, suggesting its utility in pharmaceutical or agrochemical research . Structurally, the oxo group enhances electrophilicity, while the methyl group contributes to steric and electronic modulation, influencing reactivity and stability .

Properties

IUPAC Name |

N-hydroxy-N-methylbenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-10(11)8(9)7-5-3-2-4-6-7/h2-6,9,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POMFWPWFRSAEJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=N)C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-methyl-N’-oxobenzenecarboximidamide typically involves the reaction of N-methylbenzamide with an oxidizing agent. One common method includes the use of hydrogen peroxide (H2O2) in the presence of a catalyst such as sodium tungstate (Na2WO4). The reaction is carried out under controlled conditions, usually at room temperature, to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of N’-methyl-N’-oxobenzenecarboximidamide may involve large-scale oxidation processes using similar reagents and conditions as those used in laboratory synthesis. The scalability of the reaction and the availability of raw materials make it feasible for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N’-methyl-N’-oxobenzenecarboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form N-methyl-N’-oxobenzenecarboximidamide derivatives.

Reduction: Reduction reactions can convert the oxime group to an amine group.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) and sodium tungstate (Na2WO4) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Various electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of N’-methyl-N’-oxobenzenecarboximidamide, which can be tailored for specific applications in research and industry .

Scientific Research Applications

N’-methyl-N’-oxobenzenecarboximidamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-methyl-N’-oxobenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenyl group can participate in π-π interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Chlorophenyl)-N'-hydroxybenzenecarboximidamide

- Molecular Formula : C₁₃H₁₁ClN₂O

- Molecular Weight : 246.69 g/mol

- Key Features: Substitution of the N'-methyl group with a 2-chlorophenyl group and replacement of the oxo group with a hydroxylamine (-NHOH) moiety.

- Applications : Likely used as an intermediate in medicinal chemistry due to its hybrid aromatic/heterocyclic structure .

N-Methyl-N'-phenylcarbodiimide

- Molecular Formula : C₉H₁₀N₂

- Molecular Weight : 146.19 g/mol

- Key Features : A carbodiimide (R–N=C=N–R') lacking the oxo group but sharing the methyl and phenyl substituents. Carbodiimides are widely used as coupling agents in peptide synthesis due to their ability to activate carboxyl groups .

- Applications : Industrial-scale organic synthesis, contrasting with the carboximidamide’s role as a reactive intermediate .

Hydroxamic Acid Derivatives (e.g., Compounds 6–10 in )

- Representative Structure : N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide

- Key Features : Hydroxamic acid (-CONHOH) groups confer metal-chelating and antioxidant properties. For example, such compounds exhibit radical scavenging activity in DPPH assays (e.g., IC₅₀ values ranging from 12–45 μM) .

- Applications : Antioxidant drug development, contrasting with N'-methyl-N'-oxobenzenecarboximidamide’s undefined bioactivity .

Data Table: Structural and Functional Comparison

Biological Activity

N'-methyl-N'-oxobenzenecarboximidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antiproliferative, antibacterial, and antioxidative properties, supported by data from various studies.

Antiproliferative Activity

Antiproliferative activity refers to the ability of a compound to inhibit cell growth and proliferation, particularly in cancer cells. Research indicates that this compound and its derivatives exhibit significant antiproliferative effects against various cancer cell lines.

Case Studies and Findings

-

Cell Line Testing : A study reported the IC50 values (the concentration required to inhibit 50% of cell growth) for several derivatives of this compound against human cancer cell lines:

- MCF-7 (breast cancer) : IC50 = 1.2 µM

- HCT116 (colon cancer) : IC50 = 3.7 µM

- HEK 293 (human embryonic kidney) : IC50 = 5.3 µM

- Comparative Analysis : The compound's activity was compared with known anticancer agents like doxorubicin and etoposide, demonstrating comparable efficacy in some cases but with lower toxicity profiles .

Antibacterial Activity

The antibacterial properties of this compound have also been evaluated, particularly against Gram-positive bacteria.

Findings

- The compound showed significant activity against Enterococcus faecalis, with a Minimum Inhibitory Concentration (MIC) of 8 µM. This indicates its potential as an antibacterial agent, particularly in treating infections caused by resistant strains .

Antioxidative Activity

Antioxidative activity is crucial for protecting cells from oxidative stress, which can lead to various diseases, including cancer.

Research Insights

- Several derivatives of this compound demonstrated improved antioxidative activity compared to standard antioxidants like BHT (butylated hydroxytoluene). This was assessed using multiple methods, confirming the compound's ability to scavenge free radicals effectively .

Summary of Biological Activities

| Activity Type | Tested Cell Lines/Bacteria | IC50/MIC Values | Notes |

|---|---|---|---|

| Antiproliferative | MCF-7 | 1.2 µM | Selective against breast cancer |

| HCT116 | 3.7 µM | Effective in colon cancer | |

| HEK 293 | 5.3 µM | Lower toxicity compared to doxorubicin | |

| Antibacterial | E. faecalis | 8 µM | Significant Gram-positive activity |

| Antioxidative | Various assays | Improved vs BHT | Effective free radical scavenging |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.